D-Xylono-1,4-lactone

Übersicht

Beschreibung

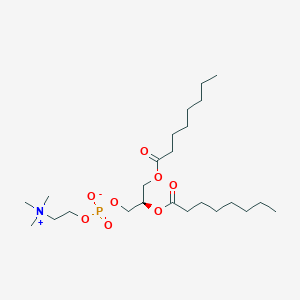

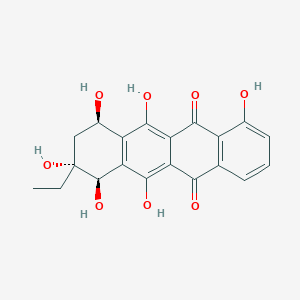

D-Xylono-1,4-lactone is a compound related to the biochemical pathway of D-xylose metabolism. It is a lactone form of D-xylonic acid, which can be produced by engineered strains of Saccharomyces cerevisiae. The lactone form is an intermediate that can be opened to produce D-xylonate, a potential platform chemical for various industrial applications .

Synthesis Analysis

The synthesis of D-xylono-1,4-lactone derivatives can be achieved through different biochemical and chemical methods. In Saccharomyces cerevisiae, the expression of Caulobacter crescentus xylB (D-xylose dehydrogenase) leads to the production of both D-xylono-γ-lactone and D-xylonate. The co-expression of xylC (D-xylonolactonase) facilitates the rapid opening of the lactone ring, increasing the initial production of D-xylonate . Additionally, the synthesis of related lactone derivatives, such as 2,6-dideoxy-4-functionalized-D-ribono-hexono-1,4-lactone, can be achieved through stereoselective Michael addition of nitrogen and sulfur nucleophiles to a D-erythrosyl 1,5-lactone derivative, followed by a reaction cascade .

Molecular Structure Analysis

The molecular structure of D-xylono-1,4-lactone and its derivatives is crucial for understanding their reactivity and synthesis pathways. The stereoselectivity observed in the Michael addition to a D-erythrosyl 1,5-lactone derivative is explained by theoretical and computational studies, which provide insights into the energetic course of reactions with nitrogen and sulfide nucleophiles . These studies are essential for designing synthesis routes that are stereo- and regioselective.

Chemical Reactions Analysis

D-xylono-1,4-lactone can undergo various chemical reactions, leading to the formation of different derivatives. For instance, the thioalkylation of unprotected D-xylono-1,4-lactone with alkylthiol-sodium hydride reagent yields 5-S-alkyl-5-thio-D-pentono-1,4-lactones. These can be further reduced to produce 1-S-alkyl-1-thio-L-ribitols, D-lyxitols, and L-xylitols . Other reactions include prolonged benzoylation, β-elimination, bromination, and hydrogenolysis, which are used to synthesize various polydeoxygenated lactones and rare deoxy sugars .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-xylono-1,4-lactone and its derivatives are influenced by their molecular structures. For example, the presence of the lactone ring in D-xylono-1,4-lactone makes it susceptible to ring-opening reactions, as seen in the presence of D-xylonolactonase . The reactivity of the lactone ring is also exploited in the synthesis of various derivatives, where the lactone serves as a template for nucleophilic addition reactions . The physical properties such as solubility, melting point, and stability of these compounds are determined by their functional groups and stereochemistry, which are critical for their application in organic synthesis and industrial processes.

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Biotechnological Potential

- XylC Lactonase in Yeast: D-xylono-1,4-lactone plays a role in engineered Saccharomyces cerevisiae strains for D-xylonate production. The presence of XylC lactonase facilitates rapid opening of the lactone, influencing D-xylonate production, cellular pH, and vitality (Nygård et al., 2014).

Chemical Properties and Synthesis

- X-ray Crystallography Analysis: 2-O-Benzhydryl-3,4-(S)-O-benzylidene-d-xylono-1,4-lactone was studied via X-ray crystallography, showing no epimerization during the protection of the hydroxyl group (Jenkinson et al., 2008).

Enzyme Kinetics and Mechanisms

- Kinetic Studies of Xylose Dehydrogenase: The enzyme from Caulobacter crescentus, which converts D-xylose to D-xylono-1,4-lactone, has been characterized, providing insights into the enzyme mechanism and potential for engineering more efficient versions (Lee et al., 2018).

Role in Microbial Synthesis

- Microbial Synthesis of Energetic Material Precursor: D-xylono-1,4-lactone is involved in the microbial synthesis pathway of 1,2,4-butanetriol, a precursor for energetic materials, showcasing its role in biotechnological applications (Niu et al., 2003).

Biochemical Characterization in Various Organisms

- Lactonase in Haloarchaeon: A study on Haloferax volcanii revealed the function of a lactonase enzyme in the catabolism of D-xylose and L-arabinose, involving D-xylono-1,4-lactone (Sutter et al., 2017).

Structural Studies and Functional Annotation

- Structural Characterization of Novel Lactonase: The structural characterization of a novel lactonase that hydrolyzes D-xylono-1,4-lactone-5-phosphate provides insights into its function and potential applications in biotechnology and pharmaceuticals (Korczynska et al., 2014).

Other Chemical Syntheses and Applications

- Stereoselective Synthesis: The synthesis of various compounds, including (+)-boronolide and 8-epi-spicegerolide, from D-xylono-1,4-lactone demonstrates its utility in the field of organic synthesis (Reddy et al., 2014).

Safety And Hazards

Eigenschaften

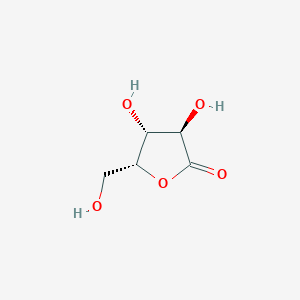

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315147 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Xylono-1,4-lactone | |

CAS RN |

15384-37-9 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)